3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzothiophene-2-carboxylic acid
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Overview
Description
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzothiophene-2-carboxylic acid is a complex organic compound that features a benzothiophene core, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a carboxylic acid functional group
Scientific Research Applications
Chemistry
In organic synthesis, 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzothiophene-2-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s structural features make it a candidate for studying protein-ligand interactions. The Fmoc group, in particular, is useful in peptide synthesis, where it protects amino groups during chain elongation.
Medicine
In medicinal chemistry, this compound can be explored for its potential as a pharmacophore. Its benzothiophene core is a common motif in many bioactive molecules, suggesting possible applications in drug discovery and development.
Industry
In the materials science industry, derivatives of this compound can be used in the development of organic semiconductors and other advanced materials due to their electronic properties.
Mechanism of Action
Target of Action
It is known to be an alanine derivative , which suggests that it may interact with biological systems in a similar manner to other alanine derivatives.
Biochemical Pathways
Amino acids and their derivatives, including alanine derivatives like this compound, have been commercially used as ergogenic supplements . They can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . These effects suggest that this compound may interact with various biochemical pathways related to these processes.
Biochemical Analysis
Biochemical Properties
As an alanine derivative, it may interact with enzymes, proteins, and other biomolecules involved in amino acid metabolism
Cellular Effects
It may influence cell function by interacting with cellular proteins and enzymes, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
The metabolic pathways involving 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzothiophene-2-carboxylic acid are not well-characterized. It may interact with enzymes or cofactors involved in amino acid metabolism, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, potentially affecting its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzothiophene-2-carboxylic acid typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophenes and suitable electrophiles.
Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl group is introduced using Fmoc chloride in the presence of a base such as triethylamine. This step is crucial for protecting the amino group during subsequent reactions.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve automated synthesis processes using high-throughput techniques. These methods ensure high purity and yield, which are essential for large-scale applications. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Deprotection: Piperidine or other secondary amines for Fmoc removal.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols and Aldehydes: From reduction reactions.
Amino Derivatives: From substitution reactions post-Fmoc removal.
Comparison with Similar Compounds
Similar Compounds
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzothiophene-2-carboxylic acid: Similar in structure but with variations in the substituents on the benzothiophene core.
Fmoc-protected amino acids: These compounds share the Fmoc protecting group but differ in the amino acid backbone.
Benzothiophene derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of a benzothiophene core with an Fmoc-protected amino group and a carboxylic acid. This combination allows for versatile applications in synthesis, biological studies, and material science, making it a valuable compound in various research fields.
Properties
IUPAC Name |
3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1-benzothiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO4S/c27-24(28)23-20(19-11-5-6-12-22(19)31-23)13-26-25(29)30-14-21-17-9-3-1-7-15(17)16-8-2-4-10-18(16)21/h1-12,21H,13-14H2,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REWCMHGWJYHWCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=C(SC5=CC=CC=C54)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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